molecular formula C9H15BrN2 B13297942 4-Bromo-1-butyl-3,5-dimethyl-1H-pyrazole

4-Bromo-1-butyl-3,5-dimethyl-1H-pyrazole

Cat. No.: B13297942
M. Wt: 231.13 g/mol
InChI Key: MCIPHZAIFCBXQG-UHFFFAOYSA-N
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Description

4-Bromo-1-butyl-3,5-dimethyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, characterized by the presence of a bromine atom at the 4th position and butyl and dimethyl groups at the 1st, 3rd, and 5th positions respectively, exhibits unique chemical properties that make it valuable in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-butyl-3,5-dimethyl-1H-pyrazole typically involves the reaction of 3,5-dimethyl-1H-pyrazole with butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete substitution at the 1st position. The bromination at the 4th position can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems ensures consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1-butyl-3,5-dimethyl-1H-pyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 4th position can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized to form corresponding pyrazole N-oxides or reduced to remove the bromine atom.

    Coupling Reactions: It can participate in coupling reactions with aryl halides to form biaryl compounds.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

Major Products:

    Substitution: 4-Amino-1-butyl-3,5-dimethyl-1H-pyrazole.

    Oxidation: this compound N-oxide.

    Reduction: 1-Butyl-3,5-dimethyl-1H-pyrazole.

Scientific Research Applications

4-Bromo-1-butyl-3,5-dimethyl-1H-pyrazole has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with active sites of enzymes.

    Medicine: Explored for its potential anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Bromo-1-butyl-3,5-dimethyl-1H-pyrazole involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the pyrazole ring play crucial roles in binding to active sites

Properties

Molecular Formula

C9H15BrN2

Molecular Weight

231.13 g/mol

IUPAC Name

4-bromo-1-butyl-3,5-dimethylpyrazole

InChI

InChI=1S/C9H15BrN2/c1-4-5-6-12-8(3)9(10)7(2)11-12/h4-6H2,1-3H3

InChI Key

MCIPHZAIFCBXQG-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=C(C(=N1)C)Br)C

Origin of Product

United States

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